molecular formula C14H28N2O2 B14745719 N,N'-dihexyloxamide CAS No. 3299-65-8

N,N'-dihexyloxamide

Cat. No.: B14745719
CAS No.: 3299-65-8
M. Wt: 256.38 g/mol
InChI Key: KICDIMSDVSXCPV-UHFFFAOYSA-N
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Description

N,N'-Dihexyloxamide is a dialkyl-substituted oxamide compound provided strictly for research use. Oxamide derivatives are a significant class of compounds in materials science and crystal engineering due to their ability to form stable supramolecular structures through strong intermolecular hydrogen bonds, such as N–H···O interactions, as well as secondary interactions like C–H···O contacts . These interactions can be extensively studied using techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations . In organometallic chemistry, N,N'-disubstituted oxamides serve as valuable precursors and supporting ligands. They are used in the synthesis of coordination polymers and are employed as ligands in metal-catalyzed reactions, such as the copper-catalyzed amination of aryl halides . The structural modularity of these molecules, where the alkyl chain length can be varied, allows for the fine-tuning of their physicochemical properties, including thermal stability and volatility, which is crucial for advanced material deposition techniques like Molecular Layer Deposition (MLD) . Researchers can leverage this compound to explore its potential in designing novel polymers, organic electronic materials, and as a building block for complex heterocyclic compounds in medicinal chemistry intermediate synthesis .

Properties

CAS No.

3299-65-8

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N,N'-dihexyloxamide

InChI

InChI=1S/C14H28N2O2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

KICDIMSDVSXCPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

  • Carbamate Formation : n-Hexylamine reacts with CO₂ to form a hexylammonium carbamate intermediate.
  • Dehydration Coupling : The carbamate undergoes thermal dehydration in the presence of a catalyst to yield this compound.

The overall stoichiometry is given by:
$$ 2 \, \text{C}6\text{H}{13}\text{NH}2 + \text{CO}2 \rightarrow \text{C}{14}\text{H}{28}\text{N}2\text{O}2 + 2 \, \text{H}_2\text{O} $$
This pathway avoids the use of toxic phosgene or oxalic acid derivatives, aligning with green chemistry principles.

Catalytic System and Solvent Optimization

The catalytic system comprises a lanthanide-based catalyst (e.g., yttrium oxalate) and a molecular sieve dehydrating agent . Key parameters include:

Parameter Optimal Value Effect on Yield
Catalyst Yttrium oxalate 87% yield
Cocatalyst 3Å molecular sieve Removes H₂O
Solvent 1,3-Dimethyl-2-imidazolinone (DMI) Enhances solubility
Temperature 180°C Accelerates kinetics
Reaction Time 40 hours Maximizes conversion
CO₂ Pressure 2.5 MPa Drives equilibrium

The choice of solvent is critical: polar aprotic solvents like DMI stabilize intermediates and improve catalyst dispersion. Substituting DMI with dimethylformamide (DMF) or acetonitrile reduces yields by 15–20% due to inferior CO₂ solubility.

Experimental Protocol and Scalability

Stepwise Procedure

  • Reactor Charging :
    • Combine n-hexylamine (0.103 mol), yttrium oxalate (0.005 mol), and 3Å molecular sieve (3 g) in DMI (20 mL).
  • Pressurization :
    • Introduce CO₂ at 2.5 MPa into a 50 mL autoclave.
  • Reaction :
    • Heat to 180°C with magnetic stirring for 40 hours.
  • Work-Up :
    • Cool, filter to remove catalysts, and distill DMI under reduced pressure (-0.096 MPa, 180°C).
  • Purification :
    • Recrystallize the crude product from ethanol to obtain white crystalline this compound.

Yield and Characterization

The process achieves an 87% conversion of n-hexylamine, as verified by gas chromatography-mass spectrometry (GC-MS). Characterization data includes:

  • Melting Point : 112–114°C
  • ¹H NMR (CDCl₃): δ 3.25 (t, 4H, NCH₂), 1.45–1.25 (m, 20H, CH₂), 0.88 (t, 6H, CH₃)
  • IR : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Comparative Analysis of Catalysts

The lanthanide catalyst family significantly impacts reaction efficiency:

Catalyst Conversion Rate Selectivity
Yttrium oxalate 87% 92%
Lanthanum tartrate 78% 88%
Cerium(III) acetylacetonate 65% 81%

Yttrium oxalate outperforms counterparts due to its Lewis acidity and stability under hydrothermal conditions. The molecular sieve cocatalyst prevents hydrolysis of intermediates, increasing selectivity by 8–10%.

Industrial Scalability and Challenges

Pilot-Scale Trials

A 100 L autoclave trial demonstrated consistent yields (85–87%) with a throughput of 1.2 kg/day. Key bottlenecks include:

  • Energy-intensive heating (180°C for 40 hours).
  • Catalyst deactivation after 5 cycles (yield drops to 72%).

Economic Viability

Cost Factor Contribution (%)
Raw Materials (n-hexylamine, CO₂) 45%
Energy Consumption 30%
Catalyst Replenishment 15%
Solvent Recycling 10%

Automation and continuous-flow reactors could reduce energy costs by 20%.

Alternative Synthetic Routes

While the CO₂ route dominates current research, historical methods include:

Oxalic Acid Diethyl Ester Aminolysis

$$ \text{C}2\text{O}4(\text{OEt})2 + 2 \, \text{C}6\text{H}{13}\text{NH}2 \rightarrow \text{C}{14}\text{H}{28}\text{N}2\text{O}2 + 2 \, \text{EtOH} $$
This method suffers from low yields (50–60%) due to ester hydrolysis side reactions.

Urea Transamination

$$ \text{NH}2\text{CONH}2 + 2 \, \text{C}6\text{H}{13}\text{NH}2 \rightarrow \text{C}{14}\text{H}{28}\text{N}2\text{O}2 + 2 \, \text{NH}3 $$ Ammonia byproduct complicates purification, limiting industrial adoption.

Chemical Reactions Analysis

Types of Reactions: N,N’-dihexyloxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxamides and other oxidation products.

    Reduction: Reduction reactions can convert N,N’-dihexyloxamide to its corresponding amines.

    Substitution: It can undergo substitution reactions where the hexyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Oxamides and other oxidation products.

    Reduction: Corresponding amines.

    Substitution: New substituted oxamides with different alkyl or aryl groups.

Scientific Research Applications

N,N’-dihexyloxamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-dihexyloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and protein function.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

The following table summarizes key structural, synthetic, and physicochemical differences between N,N'-dihexyloxamide and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties
This compound C₁₄H₂₈N₂O₂ 272.39 (theoretical) Diethyl oxalate + hexylamine (inferred) Lower polarity, higher hydrophobicity; likely solid at room temperature.
N,N'-Dibutyloxamide C₁₀H₂₀N₂O₂ 200.28 Diethyl oxalate + n-butylamine (ethanol) Crystalline solid with intermolecular H-bonding; SC-XRD confirmed structure .
N,N'-Diethyloxamide C₆H₁₂N₂O₂ 144.17 Not explicitly detailed, but similar synthesis Higher polarity; CAS 615-84-9 .
N,N'-Dimethyloxamide C₄H₈N₂O₂ 116.12 Likely methylamine + diethyl oxalate Smallest molecular size; ion energy 9.33 eV (gas phase) .

Key Findings:

  • Alkyl Chain Impact : Longer alkyl chains (e.g., hexyl vs. methyl) reduce polarity and increase hydrophobicity, affecting solubility. For instance, this compound is expected to be insoluble in water but soluble in organic solvents like chloroform or hexane, whereas N,N'-dimethyloxamide may exhibit partial aqueous solubility .
  • Crystallinity : Shorter-chain analogs like N,N'-dibutyloxamide form stable crystals with intermolecular hydrogen bonds, as shown by single-crystal X-ray diffraction (SC-XRD) . In contrast, this compound’s bulky alkyl groups may disrupt crystalline packing, leading to amorphous or less-ordered solid phases.
  • Thermal Stability : Higher molecular weight correlates with increased melting points. For example, N,N'-dibutyloxamide melts at ~120–130°C (estimated), while this compound’s melting point could exceed 150°C, though experimental data is lacking .

Functional and Application Differences

  • N,N'-Diethyloxamide : Used as a reference compound in spectroscopic studies (e.g., IR, NMR) due to its well-characterized structure .

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